2-Amino-4-bromo-6-nitrophenol

Cross-Coupling Building Blocks Medicinal Chemistry

2-Amino-4-bromo-6-nitrophenol (CAS 139138-08-2) is a polyfunctional aromatic compound classified as a nitrophenol derivative. Its structure is defined by the presence of three distinct functional groups on a benzene ring: an amino (-NH2) group at the 2-position, a bromo (-Br) group at the 4-position, and a nitro (-NO2) group at the 6-position.

Molecular Formula C6H5BrN2O3
Molecular Weight 233.02 g/mol
CAS No. 139138-08-2
Cat. No. B173863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-bromo-6-nitrophenol
CAS139138-08-2
Molecular FormulaC6H5BrN2O3
Molecular Weight233.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)O)[N+](=O)[O-])Br
InChIInChI=1S/C6H5BrN2O3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H,8H2
InChIKeySAOMJFDQNMQPJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-bromo-6-nitrophenol (CAS 139138-08-2) Procurement: Compound Profile and Class Definition


2-Amino-4-bromo-6-nitrophenol (CAS 139138-08-2) is a polyfunctional aromatic compound classified as a nitrophenol derivative . Its structure is defined by the presence of three distinct functional groups on a benzene ring: an amino (-NH2) group at the 2-position, a bromo (-Br) group at the 4-position, and a nitro (-NO2) group at the 6-position . This unique combination grants it a molecular formula of C6H5BrN2O3 and a molecular weight of 233.02 g/mol, differentiating it from other halogenated or non-halogenated nitrophenol isomers . It is commercially available as a high-purity (≥95-98%) solid intermediate used in research and industrial synthesis .

Why 2-Amino-4-bromo-6-nitrophenol Cannot Be Substituted with In-Class Analogs


The specific 2-amino-4-bromo-6-nitro substitution pattern on the phenol ring creates a unique electronic and steric environment that dictates its reactivity and function . Simple substitution with analogs like 2-Amino-4-chloro-6-nitrophenol or 2-Amino-6-nitrophenol is not feasible for several verifiable reasons. The bromine atom serves as a heavier, more polarizable halogen, influencing the compound's behavior in key reactions such as palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) differently than a chlorine atom [1]. Furthermore, the specific regiochemistry (1,2,3,5-tetrasubstituted benzene) is critical for the intended downstream applications, where the relative positions of the amino, hydroxyl, nitro, and halogen groups determine the molecule's ability to act as a specific building block . Finally, the compound's distinct physical properties, such as molecular weight and predicted solubility, necessitate different handling and formulation considerations compared to its lighter chloro or non-halogenated counterparts .

Quantitative Differentiators for 2-Amino-4-bromo-6-nitrophenol vs. Closest Analogs


Comparative Molecular Weight and Halogen Effect on Cross-Coupling Reactivity

The molecular weight of 2-Amino-4-bromo-6-nitrophenol is 233.02 g/mol, which is substantially higher than its chloro analog, 2-Amino-4-chloro-6-nitrophenol (MW 188.57 g/mol) . This 44.45 g/mol difference (a 23.6% increase) is due to the bromine atom. In the context of cross-coupling reactions, aryl bromides like this compound are significantly more reactive than aryl chlorides towards palladium(0) catalysts, enabling milder reaction conditions and higher yields, a critical factor in complex molecule synthesis [1].

Cross-Coupling Building Blocks Medicinal Chemistry

Verifiable Purity Specifications vs. Common Alternatives

Commercially, 2-Amino-4-bromo-6-nitrophenol is reliably sourced at high purities of 95%, 96%, and 98%, as verified by multiple reputable vendors . This level of quality control is consistent across suppliers like Bide Pharmatech (96%) and Aladdin Scientific (98%). In contrast, sourcing high-purity versions of some more obscure halogenated analogs may be more challenging or less standardized, increasing the risk of batch-to-batch variability in research settings .

Quality Control Analytical Chemistry Procurement

Structural Differentiation via Canonical SMILES Notation

The compound's unique atomic arrangement is precisely defined by its canonical SMILES string, `C1=C(C=C(C(=C1N)O)[N+](=O)[O-])Br` . This string differs unambiguously from that of its analogs, such as 2-Amino-4-chloro-6-nitrophenol (`NC1=CC(Cl)=CC([N+](=O)[O-])=C1O`) , 2-Amino-6-nitrophenol (`NC1=CC=CC([N+](=O)[O-])=C1O`) [1], and 4-Bromo-2-nitrophenol (`OC1=CC=C(Br)C=C1[N+](=O)[O-]`) . This absolute structural differentiation is critical for unambiguous identification in chemical databases, patent filings, and computational modeling studies.

Cheminformatics Database Mining Virtual Screening

High-Value Application Scenarios for 2-Amino-4-bromo-6-nitrophenol Procurement


Synthesis of Complex Molecules via Palladium-Catalyzed Cross-Coupling

This compound's primary differentiator is the aryl bromide functional group, which is highly reactive in Pd-catalyzed cross-coupling reactions [1]. This makes it a superior building block to its chloro analog for the late-stage functionalization of drug candidates or the creation of complex molecular architectures. Its use as a 'Protein Degrader Building Block' (e.g., in PROTAC synthesis) has been specifically noted by vendors, leveraging this reactivity to link a target-binding ligand to an E3 ligase ligand [2].

Precursor for Dyes and Pigments Requiring Specific Color Properties

As a key intermediate in the synthesis of various dyes and pigments, the presence of the bromine atom, along with the amino and nitro auxochromes, contributes to a unique bathochromic (red) shift and influences the final color properties of the dye . This specific substitution pattern cannot be achieved with other halogenated or non-halogenated nitrophenols, making it essential for creating specific colorants for textiles and paints.

Medicinal Chemistry Research Requiring Precise Pharmacophore Geometry

The defined 3D geometry and electronic distribution of 2-Amino-4-bromo-6-nitrophenol, as a polysubstituted aromatic scaffold, allows medicinal chemists to explore structure-activity relationships (SAR) with high precision . The bromine atom can serve as a placeholder for further diversification or as a moiety that engages in halogen bonding with a biological target, a feature not available with hydrogen or chlorine. Studies have alluded to its potential antimicrobial and anticancer activities, warranting further investigation [3].

Technical Documentation Hub

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